Cas no 104317-96-6 (1-Chloro-4-(chloromethyl)-2-iodo-benzene)

1-クロロ-4-(クロロメチル)-2-ヨードベンゼンは、芳香族ハロゲン化合物の一種であり、分子内にクロロ基、クロロメチル基、ヨード基を有する多官能性中間体です。その特異な構造により、有機合成反応において高い反応性を示し、特にパラ位のクロロメチル基とオルト位のヨード基が逐次的な置換反応やカップリング反応に利用可能です。医農薬中間体や機能性材料の合成において、分子骨格の構築に有用です。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として知られています。

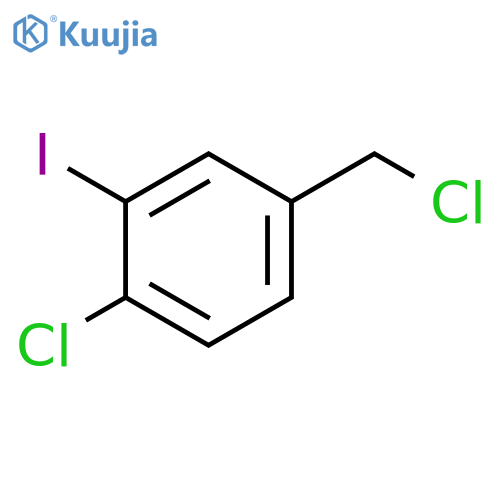

104317-96-6 structure

商品名:1-Chloro-4-(chloromethyl)-2-iodo-benzene

CAS番号:104317-96-6

MF:C7H5Cl2I

メガワット:286.925072431564

MDL:MFCD12025361

CID:3567659

PubChem ID:13636477

1-Chloro-4-(chloromethyl)-2-iodo-benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-chloro-4-(chloromethyl)-2-iodo-

- 1-Chloro-4-(chloromethyl)-2-iodo-benzene

- EEA31796

- EN300-2967206

- 104317-96-6

- 1-chloro-4-(chloromethyl)-2-iodobenzene

- 4-Chloro-3-iodobenzyl chloride

-

- MDL: MFCD12025361

- インチ: InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2

- InChIKey: WCHSTUZNVZIBIY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 285.88130Da

- どういたいしつりょう: 285.88130Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 0Ų

1-Chloro-4-(chloromethyl)-2-iodo-benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2967206-5g |

1-chloro-4-(chloromethyl)-2-iodobenzene |

104317-96-6 | 95% | 5g |

$2485.0 | 2023-09-06 | |

| Alichem | A013010275-250mg |

4-Chloro-3-iodobenzyl chloride |

104317-96-6 | 97% | 250mg |

$489.60 | 2023-09-04 | |

| Enamine | EN300-2967206-1.0g |

1-chloro-4-(chloromethyl)-2-iodobenzene |

104317-96-6 | 95.0% | 1.0g |

$508.0 | 2025-03-19 | |

| Enamine | EN300-2967206-10.0g |

1-chloro-4-(chloromethyl)-2-iodobenzene |

104317-96-6 | 95.0% | 10.0g |

$2082.0 | 2025-03-19 | |

| Aaron | AR01FBU2-250mg |

Benzene, 1-chloro-4-(chloromethyl)-2-iodo- |

104317-96-6 | 95% | 250mg |

$610.00 | 2023-12-16 | |

| Aaron | AR01FBU2-5g |

Benzene, 1-chloro-4-(chloromethyl)-2-iodo- |

104317-96-6 | 95% | 5g |

$3442.00 | 2023-12-16 | |

| 1PlusChem | 1P01FBLQ-10g |

Benzene, 1-chloro-4-(chloromethyl)-2-iodo- |

104317-96-6 | 95% | 10g |

$4614.00 | 2023-12-26 | |

| 1PlusChem | 1P01FBLQ-500mg |

Benzene, 1-chloro-4-(chloromethyl)-2-iodo- |

104317-96-6 | 95% | 500mg |

$888.00 | 2023-12-26 | |

| Aaron | AR01FBU2-500mg |

Benzene, 1-chloro-4-(chloromethyl)-2-iodo- |

104317-96-6 | 95% | 500mg |

$944.00 | 2023-12-16 | |

| 1PlusChem | 1P01FBLQ-250mg |

Benzene, 1-chloro-4-(chloromethyl)-2-iodo- |

104317-96-6 | 95% | 250mg |

$588.00 | 2023-12-26 |

1-Chloro-4-(chloromethyl)-2-iodo-benzene 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

104317-96-6 (1-Chloro-4-(chloromethyl)-2-iodo-benzene) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 503537-97-1(4-bromooct-1-ene)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬